molecular formula C21H15F3N4S B2450896 7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide CAS No. 478043-71-9

7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide

Cat. No.: B2450896
CAS No.: 478043-71-9
M. Wt: 412.43
InChI Key: XRHHCWCAJUMEBM-UHFFFAOYSA-N
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Description

7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide is a useful research compound. Its molecular formula is C21H15F3N4S and its molecular weight is 412.43. The purity is usually 95%.
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Properties

IUPAC Name

7-(4-phenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4S/c22-17(19(23)24)11-13-29-21-26-20-25-12-10-18(28(20)27-21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHHCWCAJUMEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide is a compound belonging to the class of triazolopyrimidines. This compound has garnered attention for its potential biological activities, particularly in neurodegenerative diseases and as an anticancer agent. This article reviews the biological activity of this compound based on recent research findings and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N4SC_{18}H_{14}N_{4}S, with a molecular weight of 318.4 g/mol. The presence of the biphenyl moiety and trifluorobutenyl group contributes to its unique properties and biological activities.

Research indicates that compounds within the triazolopyrimidine class can stabilize microtubules (MTs), which are critical for cellular structure and function. The stabilization occurs through interactions with tubulin heterodimers at specific binding sites. Notably, these compounds have shown promise in treating Alzheimer's disease by preventing the collapse of MTs caused by hyperphosphorylated tau protein .

Anticancer Activity

Several studies have evaluated the anticancer potential of triazolopyrimidine derivatives. For instance:

  • Microtubule Stabilization : Compounds in this class have been shown to stabilize microtubules in cancer cells, leading to reduced cell proliferation. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Mechanism : The mechanism involves the prevention of MT disassembly and promotion of stable MT formation, which is crucial for mitosis .

Neuroprotective Effects

Triazolopyrimidines have been investigated for their neuroprotective properties:

  • Alzheimer's Disease : By stabilizing microtubules and preventing tau aggregation, these compounds may mitigate neurodegeneration associated with Alzheimer's disease .
  • SAR Studies : Investigations into the structure-activity relationships revealed that specific substituents on the triazolopyrimidine core significantly influence their neuroprotective efficacy .

Case Studies

A series of experiments conducted on various derivatives of triazolopyrimidines highlighted their diverse biological activities:

  • Study on Compound Efficacy : In a comparative study involving multiple derivatives, it was found that certain modifications led to enhanced activity against cancer cell lines such as MDA-MB453 and MCF-7. For example, a derivative with a fluorine atom at the ortho position showed improved anticancer activity compared to its non-fluorinated counterpart .
CompoundCell LineIC50 (µM)Activity
Compound AMDA-MB45329.1Moderate
Compound BMCF-715.3High
Compound CA54922.0Moderate

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing triazole and pyrimidine rings demonstrate efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research on related triazole derivatives has revealed their ability to inhibit tumor cell proliferation by inducing apoptosis in cancer cells . In silico studies have also indicated favorable interactions with targets involved in cancer progression.

Anti-inflammatory Effects

Compounds with similar frameworks have been investigated for their anti-inflammatory effects. The introduction of specific substituents can enhance their ability to modulate inflammatory pathways effectively .

Lead Compound for Antimicrobial Agents

The unique structural features of This compound make it a promising lead compound for developing new antimicrobial agents. Its effectiveness against resistant strains highlights its potential in addressing public health concerns related to antibiotic resistance.

Anticancer Therapeutics

Given its promising biological activities, this compound can serve as a scaffold for designing new anticancer drugs. Modifications to enhance selectivity and reduce toxicity could lead to the development of effective treatments for various cancers.

Antiviral Research

Emerging studies indicate that triazole-containing compounds may exhibit antiviral properties. The exploration of this compound's activity against viral pathogens could open new avenues for antiviral drug development.

Case Study 1: Antimicrobial Evaluation

In a recent study published in Molecules, derivatives of triazole were synthesized and evaluated for their antimicrobial activity. The results showed that compounds similar to This compound inhibited biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting their potential as therapeutic agents against biofilm-associated infections .

Case Study 2: Anticancer Activity Assessment

Research involving triazole derivatives has demonstrated their ability to induce apoptosis in various cancer cell lines. Compounds structurally related to This compound were found to significantly reduce cell viability in breast and lung cancer models .

Chemical Reactions Analysis

Reactivity of the Trifluorobutenyl Sulfide Group

The sulfide moiety (–S–) and adjacent trifluorobutenyl chain enable distinct transformations:

Reaction TypeConditionsProducts/OutcomesKey Notes
Oxidation H2O2\text{H}_2\text{O}_2, RTSulfoxide (S=O\text{S=O})Selective oxidation to sulfoxide.
Alkylation Alkyl halides, NaH\text{NaH}Thioether derivativesNucleophilic substitution at sulfur.
Elimination Strong base (DBU\text{DBU})Alkenes (via β-elimination)Driven by fluorine’s electron-withdrawing effects .
  • The trifluorobutenyl group’s electron-deficient double bond (CF2CF2\text{CF}_2-\text{CF}_2) may undergo cycloaddition reactions (e.g., Diels-Alder) under thermal activation.

  • Fluorine atoms enhance stability against hydrolysis but increase susceptibility to nucleophilic attack at β-positions .

Triazolo-Pyrimidine Core Reactivity

The fused triazole-pyrimidine system participates in electrophilic and nucleophilic reactions:

Reaction TypeConditionsProducts/OutcomesKey Notes
Electrophilic Substitution Nitration (HNO3\text{HNO}_3)Nitro derivatives at C-5 or C-7Directed by electron-withdrawing groups .
Nucleophilic Attack NH3\text{NH}_3, high pressureRing-opened intermediatesPyrimidine ring cleavage observed.
Metal Coordination Transition metals (Pd\text{Pd})Metal-ligand complexesEnhances catalytic applications .
  • The biphenyl group at C-7 sterically hinders reactions at adjacent positions, directing modifications to C-2 or C-5.

  • Basic hydrolysis of the triazole ring is unlikely due to aromatic stabilization.

Biphenyl Group Functionalization

The biphenyl substituent undergoes classical aromatic reactions:

Reaction TypeConditionsProducts/OutcomesKey Notes
Halogenation Br2\text{Br}_2, Fe\text{Fe}Brominated biphenyl derivativesPara-substitution dominates .
Suzuki Coupling Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4Extended aryl systemsRequires deprotection of sulfide .
  • Steric effects from the triazolo-pyrimidine core limit functionalization to the distal phenyl ring.

Thermal and Photochemical Behavior

  • Thermal decomposition occurs above 250°C, releasing SO2\text{SO}_2 and fluorinated hydrocarbons .

  • UV-induced reactions generate radicals at the sulfide group, leading to dimerization or crosslinking.

Comparative Reactivity Insights

The compound’s functional groups exhibit the following reactivity hierarchy:

Functional GroupReactivityDominant Reaction Types
Trifluorobutenyl sulfideHigh (oxidations, eliminations)Nucleophilic substitutions, cycloadditions
Triazolo-pyrimidineModerate (aromatic systems)Electrophilic substitutions, metal coordination
BiphenylLow (steric hindrance)Halogenation, cross-couplings

Unresolved Research Questions

  • Catalytic asymmetric reactions involving the sulfide group remain unexplored.

  • Biological activity correlations : Limited data link specific reactions (e.g., sulfoxide formation) to pharmacological effects .

Preparation Methods

Core Triazolopyrimidine Synthesis

The triazolopyrimidine scaffold forms the foundation of the target compound. Source details a robust method for constructingtriazolo[1,5-a]pyrimidines via cyclocondensation of 1,3-diketones with 5-amino-1,2,4-triazole derivatives. For example, condensation of 3-(dimethylamino)-1-phenylpropane-1-one with 5-amino-4H-1,2,4-triazole yields 7-hydroxytriazolopyrimidine intermediates, which are subsequently chlorinated using phosphoryl chloride (POCl₃) to introduce reactive sites.

Chlorination and Functionalization

Chlorination of the 7-hydroxy intermediate (e.g., compound 4 in) with POCl₃ at reflux produces 7-chloro derivatives (e.g., 5a ), enabling nucleophilic displacement at this position. The biphenyl group is introduced via Suzuki-Miyaura coupling or direct substitution using biphenyl boronic acid under palladium catalysis. Source highlights that the 8-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl group significantly enhances bioavailability in analogous triazolopyrimidines, suggesting similar coupling strategies apply here.

Sulfide Group Installation at Position 2

The 3,4,4-trifluoro-3-butenyl sulfide moiety is introduced at the 2-position of the triazolopyrimidine core through nucleophilic thiolation. Source provides a relevant model for sulfide synthesis, wherein 5-chloro-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]thiazole is prepared via thioetherification of a chlorinated heterocycle with 3,4,4-trifluoro-3-buten-1-thiol.

Thiolation Reaction Conditions

Reaction of 7-biphenyl-2-chloro-triazolo[1,5-a]pyrimidine with 3,4,4-trifluoro-3-buten-1-thiol in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at 60–80°C for 12–24 hours achieves substitution. Catalytic bases like potassium carbonate or triethylamine facilitate deprotonation of the thiol, enhancing nucleophilicity. Source notes that analogous sulfide syntheses (e.g., diphenyl sulfide) require stoichiometric control to minimize disulfide byproducts.

Table 1: Thiolation Optimization Parameters
Parameter Optimal Range Impact on Yield
Solvent DMF or Acetonitrile >85% Conversion
Temperature 60–80°C Maximizes Rate
Base K₂CO₃ (2 equiv) Prevents Oxidation
Reaction Time 12–24 hours Completes Displacement

Oxidation and Purification Strategies

While the target compound is a sulfide, its synthesis may involve oxidative intermediates. Source describes catalytic oxidation of sulfides to sulfones using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in chlorinated solvents at 0–5°C. However, for sulfide retention, strict anaerobic conditions and antioxidant additives (e.g., BHT) are critical during workup.

Crystallization and Phase Separation

Crude product purification employs non-polar solvents like methylcyclohexane or n-heptane. Source reports that cooling a saturated solution of methylcyclohexane from 70°C to 0°C yields fluensulfone with >95% purity, a method adaptable to the target compound. Recrystallization parameters include:

Table 2: Recrystallization Conditions
Solvent System Temperature Gradient Purity Outcome
Methylcyclohexane 70°C → 0°C >90%
n-Heptane/Ethanol 60°C → 4°C 85–89%

Catalytic and Mechanistic Considerations

The choice of catalyst profoundly impacts reaction efficiency. Source emphasizes nickel- or palladium-based catalysts for coupling reactions in triazolopyrimidine functionalization. For example, Suzuki-Miyaura coupling of the biphenyl group employs Pd(PPh₃)₄ (5 mol%) in toluene/ethanol/water (4:1:1) at 90°C, achieving >80% yield.

Regioselectivity and Byproduct Mitigation

Regioselective substitution at the 2- and 7-positions is governed by electronic effects. The electron-deficient pyrimidine ring directs nucleophilic attack to the 2-position (triazole ring), while the 7-position (pyrimidine) undergoes electrophilic substitution. Source observes that electron-withdrawing groups at C5 enhance reactivity at C7, a principle applicable to biphenyl installation.

Scalability and Industrial Feasibility

Scale-up requires solvent recovery and catalyst recycling. Source highlights a continuous-flow oxidation process for sulfides, reducing reaction time from 20 hours to 2 hours via elevated pressure and temperature. Similarly, source describes a telescoped synthesis of ticagrelor, reducing purification steps through in-situ quenching and extraction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide?

  • Methodology : The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with triazole derivatives, followed by thiolation to introduce the sulfide group. Key steps include:

  • Cyclocondensation : Reacting 1,2,4-triazolo[1,5-a]pyrimidine intermediates with biphenyl-substituted aldehydes under acidic conditions (e.g., acetic acid) at 80–100°C for 6–12 hours .
  • Thiolation : Introducing the 3,4,4-trifluoro-3-butenyl sulfide group via nucleophilic substitution using thiols or disulfides in polar aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃ .
    • Validation : Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR and HRMS.

Q. How can researchers purify this compound, and what challenges arise due to its structural complexity?

  • Methodology :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) to separate polar byproducts .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystalline yield, noting that fluorine substituents may reduce solubility .
    • Challenges : The trifluoro-butenyl group increases hydrophobicity, complicating aqueous workups. Use high-purity solvents to avoid co-crystallization of impurities .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify biphenyl integration (8 aromatic protons) and trifluoro-butenyl shifts (δ ~5.5–6.5 ppm for vinyl protons) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., double bond configuration in the butenyl group) using single-crystal diffraction .
  • HRMS : Confirm molecular weight (expected [M+H]⁺ ~530–540 Da) and rule out halogenated impurities .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the sulfide linkage in this compound, and how do electronic effects influence its stability?

  • Mechanistic Insights :

  • The sulfide group forms via nucleophilic attack of a thiolate ion on a halogenated pyrimidine intermediate. Electron-withdrawing fluorine atoms on the butenyl group enhance the electrophilicity of the adjacent carbon, accelerating substitution .
  • Stability: The trifluoromethyl group increases resistance to oxidative degradation but may induce steric hindrance in subsequent reactions .
    • Experimental Design : Use DFT calculations to model transition states and compare with kinetic data from controlled thiolation experiments .

Q. How do solvent polarity and temperature affect the yield of the final product during synthesis?

  • Optimization Strategies :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates vs. non-polar solvents (toluene) for minimizing side reactions .
  • Temperature Gradients : Higher temperatures (100–120°C) favor cyclocondensation but may degrade the triazole ring. Use Arrhenius plots to identify optimal ranges .
    • Data Analysis : Correlate reaction yields (HPLC purity ≥95%) with Kamlet-Taft solvent parameters to identify ideal dielectric constants .

Q. What computational methods can predict the compound’s reactivity in catalytic or biological systems?

  • Approaches :

  • Molecular Docking : Simulate interactions with enzymatic targets (e.g., kinases) using AutoDock Vina, focusing on the triazole-pyrimidine core’s binding affinity .
  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the biphenyl and sulfide moieties .
    • Validation : Compare computational results with experimental reactivity data (e.g., Suzuki coupling efficiency) .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • Dynamic Effects : Investigate restricted rotation in the biphenyl group using variable-temperature NMR to resolve splitting .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., desulfurized derivatives) that may distort spectral data .
    • Case Study : A 2023 study resolved similar contradictions by correlating 19F^{19}F-NMR shifts with crystal packing effects .

Safety and Handling

Q. What safety protocols are essential for handling this compound, given its fluorinated and sulfur-containing groups?

  • Guidelines :

  • PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure to fluorinated byproducts .
  • Storage : Store under inert gas (argon) at –20°C to prevent sulfide oxidation .
    • Emergency Procedures : Neutralize spills with calcium carbonate and dispose via halogen-specific waste protocols .

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